molecular formula C8H12F3NO4 B13641695 methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid

methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid

Cat. No.: B13641695
M. Wt: 243.18 g/mol
InChI Key: PMZSGCGCUBPXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-pyrrolidine-3-carboxylate; trifluoroacetic acid (TFA) is a chiral pyrrolidine derivative comprising a methyl ester group at the 3-position of the (S)-configured pyrrolidine ring, associated with trifluoroacetic acid. This compound (CAS 952675-12-6) is typically encountered as a salt or co-crystal, where TFA acts as a counterion or solvent residue during synthesis or purification . It is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, due to its stereochemical specificity and reactivity. Its molecular formula is C₇H₁₀F₃NO₄ (combined molecular weight: 229.16 g/mol) .

Properties

IUPAC Name

methyl pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSGCGCUBPXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation Route

One of the most efficient and enantioselective methods to obtain the (3S)-pyrrolidine-3-carboxylate scaffold is asymmetric hydrogenation of pyrrole or related unsaturated precursors.

  • Catalysts: Ruthenium acetate complexes, Rhodium or Palladium chiral catalysts are commonly used for asymmetric hydrogenation.
  • Conditions: Typically run under 30–40 bar hydrogen pressure at 20–30°C for 18–20 hours.
  • Solvents: Methanol, dioxane, or tetrahydrofuran (THF) are used.
  • Outcome: High conversion (>99%) and excellent enantiomeric excess (>99.9%) are reported.

After hydrogenation, the product is isolated as an ammonium salt or free base, then converted to the trifluoroacetate salt by treatment with trifluoroacetic acid.

Cyclization of Pent-2-enamide Precursors

An alternate synthetic approach involves the cyclization of pent-2-enamide intermediates to form the pyrrolidine ring:

  • Step: Cyclization is promoted by treatment with suitable amine compounds such as N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine.
  • Catalyst: Trifluoroacetic acid acts as a catalyst to facilitate cyclization.
  • Solvents: Chlorinated hydrocarbons (dichloromethane, toluene), esters (ethyl acetate, isopropyl acetate), ethers (tetrahydrofuran, 1,4-dioxane).
  • Temperature: Ranges from -30°C to reflux temperature of the solvent, with reaction times of at least 1 hour.
  • Result: Formation of pyrrolidine-3-carbamide intermediates, which can be further converted to the methyl ester and trifluoroacetate salt.

Esterification and Salt Formation

  • Esterification: The carboxylic acid group at the 3-position is esterified using methanol in the presence of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) or via direct methylation.
  • Salt Formation: Treatment of the methyl ester with trifluoroacetic acid yields the trifluoroacetate salt, enhancing solubility and stability.

Detailed Reaction Conditions and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes/References
Asymmetric Hydrogenation Hydrogenation Ru(OAc) complexes, 40 bar H₂, 30°C, methanol or dioxane, 18–20 h >99% conversion High enantiomeric purity (>99.9% ee), >99% yield reported
Cyclization of Pent-2-enamide Cyclization Pent-2-enamide, N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine, trifluoroacetic acid catalyst, solvents (DCM, THF), -30°C to reflux, ≥1 h 58% isolated Cyclization facilitated by trifluoroacetic acid, suitable solvents, and temperature control
Esterification Esterification Methanol, DCC, DMAP, room temperature 85–92% Efficient esterification of carboxylic acid to methyl ester
Salt Formation Salt formation Trifluoroacetic acid treatment of methyl ester Quantitative Formation of methyl (3S)-pyrrolidine-3-carboxylate trifluoroacetate salt

In-Depth Research Findings and Notes

  • The asymmetric hydrogenation method is preferred for industrial-scale synthesis due to its high yield, stereoselectivity, and mild conditions.
  • Trifluoroacetic acid serves dual roles as a catalyst in cyclization and as a salt-forming agent, improving product stability and handling.
  • The cyclization approach allows for structural modifications at the pyrrolidine ring, useful for synthesizing derivatives.
  • Purification often involves adjusting pH to precipitate the product at its isoelectric point, followed by filtration and washing with solvents like methanol or water.
  • Enantiomeric purity is typically confirmed by chiral HPLC or NMR techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Trifluoroacetic acid is known for its strong acidic properties and can participate in reactions such as:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of methyl (3S)-pyrrolidine-3-carboxylate involves its interaction with biological targets, potentially affecting enzyme activity or receptor binding. Trifluoroacetic acid exerts its effects through its strong acidic properties, which can protonate various functional groups, leading to changes in molecular structure and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences between methyl (3S)-pyrrolidine-3-carboxylate; TFA and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Counterion/Solvent Purity Key Applications Reference
Methyl (3S)-pyrrolidine-3-carboxylate; TFA C₇H₁₀F₃NO₄ 229.16 Methyl ester (3S), TFA association TFA ≥95% Organic synthesis intermediate
Methyl (3S)-pyrrolidine-3-carboxylate HCl C₆H₁₁NO₂·HCl 165.62 Methyl ester (3S) HCl - Pharmaceutical intermediate
(3R,4S)-4-(3-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid C₁₇H₂₀F₃NO₄ 359.34 Carboxylic acid, 3-(trifluoromethyl)phenyl - ≥95% Drug discovery
(3S,4R)-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate C₁₃H₁₅NO₄ 249.26 4-Methoxyphenyl, methyl ester - - Research chemical
(±)-Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate C₁₃H₁₇NO₂ 223.28 1-Methyl, 4-phenyl, racemic mixture - 36–71% Synthetic intermediate

Key Observations :

  • Stereochemistry : The target compound’s (3S) configuration distinguishes it from racemic mixtures (e.g., ) and other stereoisomers (e.g., (3R,4S) in ).
  • Functional Groups : Unlike carboxylic acid derivatives (e.g., ), the methyl ester in the target compound enhances lipophilicity, influencing solubility and reactivity.
  • Counterions : TFA association improves solubility in polar solvents compared to HCl salts (e.g., ), though TFA’s corrosiveness requires careful handling .

Physicochemical Properties

  • Solubility : TFA salts exhibit higher aqueous solubility than free bases or HCl salts due to TFA’s strong acidity (pKa ~0.3) .
  • Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas carboxylic acid derivatives (e.g., ) are more stable but less membrane-permeable.

Q & A

Q. Advanced

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) for high-resolution separation .
  • Kinetic Resolution : Employ lipases or esterases to selectively hydrolyze the undesired enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Convert the compound to a diastereomeric salt (e.g., with tartaric acid) and crystallize .

How do reaction conditions influence the yield and stereochemical outcome in the synthesis of methyl (3S)-pyrrolidine-3-carboxylate?

Advanced
Critical factors include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in esterification, improving yields .
  • Temperature : Lower temperatures (0–5°C) reduce racemization during acidic esterification.
  • Catalysts : Use of coupling agents (e.g., DCC) or Brønsted acids (TFA) accelerates ester formation but requires careful pH control to avoid epimerization .

How can computational modeling be applied to predict the interaction of methyl (3S)-pyrrolidine-3-carboxylate with biological targets?

Q. Advanced

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., proteases) using software like AutoDock. Focus on hydrogen bonding with the carboxylate group and steric fit of the pyrrolidine ring .
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects of TFA counterions) .
  • QSAR Models : Relate structural features (e.g., logP, steric bulk) to bioactivity data from analogs .

How should researchers address contradictions in biological activity data for methyl (3S)-pyrrolidine-3-carboxylate across studies?

Advanced
Contradictions may arise from:

  • TFA Residues : Standardize purification protocols to ensure consistent TFA removal .
  • Assay Variability : Validate assays with positive/negative controls (e.g., known enzyme inhibitors).
  • Stereochemical Purity : Re-evaluate enantiomeric ratios via chiral HPLC, as impurities ≥5% can skew results .

What are the recommended storage conditions for methyl (3S)-pyrrolidine-3-carboxylate to prevent degradation when trifluoroacetic acid is present?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis.
  • Desiccants : Include silica gel packs to absorb moisture, which accelerates ester degradation.
  • Light Protection : Use amber vials to prevent UV-induced racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.